methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate
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Overview
Description
Methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes a chromen-2-one core with various functional groups attached, making it a valuable molecule for various scientific and industrial applications.
Preparation Methods
The synthesis of methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Hydrolysis: Acidic or basic hydrolysis can break down the ester bond, yielding the corresponding acid and alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate can be compared with other coumarin derivatives, such as:
Warfarin: An anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties.
7-Hydroxy-4-methyl coumarin: A simpler coumarin derivative used in various chemical reactions. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate is a coumarin derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C17H19NO7
- Molecular Weight : 349.3 g/mol
- IUPAC Name : this compound
The presence of methoxy and methyl groups on the chromenone structure contributes to its unique chemical properties and biological activities.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation, suggesting anticancer properties. It may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thus exhibiting antimicrobial activity .
- Antioxidant Activity : Coumarin derivatives are known for their antioxidant properties, which can mitigate oxidative stress in various biological systems .
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, reducing inflammation and associated symptoms .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it was shown to significantly inhibit the growth of various cancer cell lines at micromolar concentrations. The mechanism involves the modulation of mitochondrial pathways leading to cell death .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth through mechanisms involving disruption of cellular integrity and function .
Antioxidant Properties
This compound has demonstrated significant antioxidant activity in various assays. This property is crucial for its potential use in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anticancer Effects :
- A study conducted on various cancer cell lines indicated that the compound inhibited cell viability with an IC50 value in the range of 10–20 µM.
- Mechanistic studies revealed that it induced apoptosis through caspase activation and mitochondrial membrane potential disruption.
- Antimicrobial Efficacy :
- Antioxidant Activity Assessment :
Comparative Analysis with Related Compounds
To better understand the biological profile of methyl N-[...]-glycinate, a comparative analysis with related coumarin derivatives was performed:
Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |
---|---|---|---|---|
Methyl N-[...] | C17H19NO7 | High | Moderate | High |
Coumarin A | C9H6O2 | Moderate | High | Moderate |
Coumarin B | C10H8O3 | Low | Low | High |
This table illustrates that while methyl N-[...]-glycinate exhibits robust anticancer and antioxidant activities, its antimicrobial efficacy is moderate compared to other coumarins.
Properties
Molecular Formula |
C17H19NO7 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
methyl 2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C17H19NO7/c1-9-10-5-6-12(22-2)16(24-4)15(10)25-17(21)11(9)7-13(19)18-8-14(20)23-3/h5-6H,7-8H2,1-4H3,(H,18,19) |
InChI Key |
XLXRIKQGTRBAQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC(=O)OC |
Origin of Product |
United States |
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